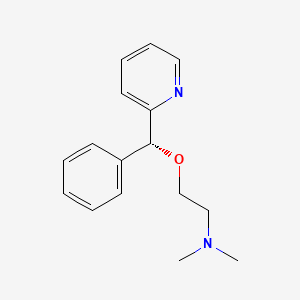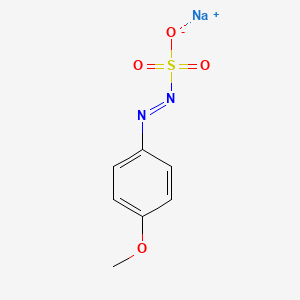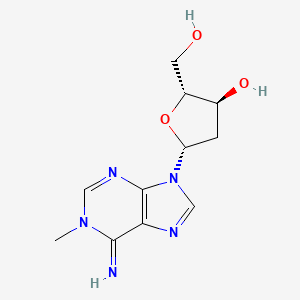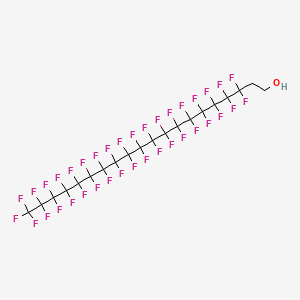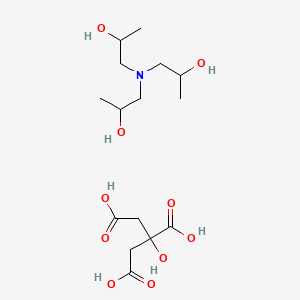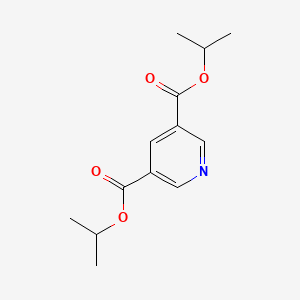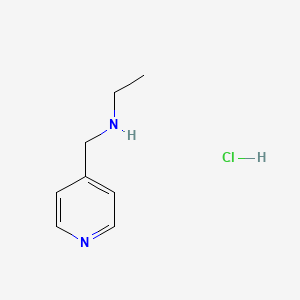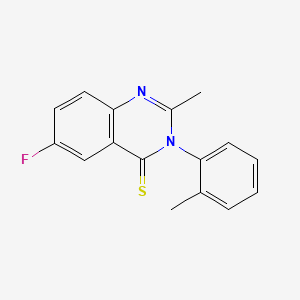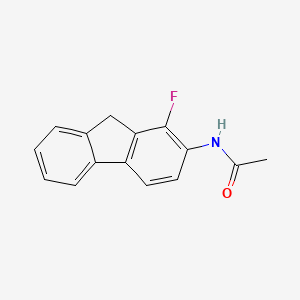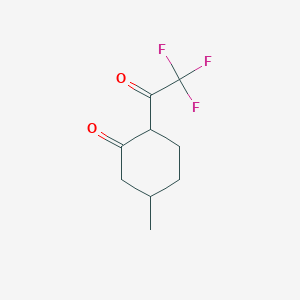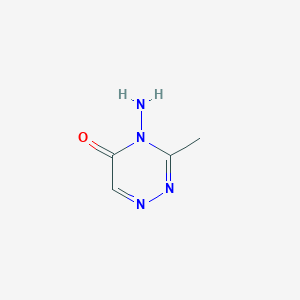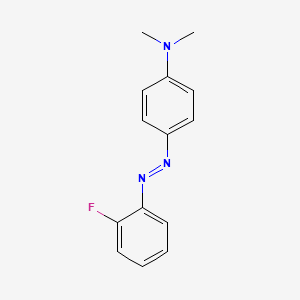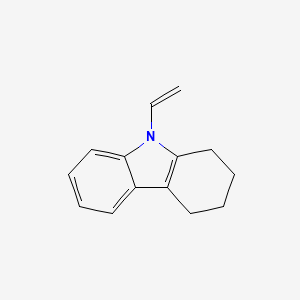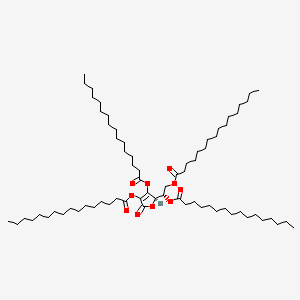
L-Ascorbic acid, tetrahexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Ascorbic acid, tetrahexadecanoate, also known as tetrahexyldecyl ascorbate, is a derivative of L-ascorbic acid (vitamin C). This compound is known for its enhanced stability and ability to penetrate the epidermis, making it a popular ingredient in skincare products. Unlike L-ascorbic acid, which is water-soluble, this compound is lipid-soluble, allowing it to be more effectively absorbed by the skin.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-ascorbic acid, tetrahexadecanoate typically involves the esterification of L-ascorbic acid with hexadecanoic acid (palmitic acid). This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the esterification of L-ascorbic acid with hexadecanoic acid in large reactors, followed by purification steps such as distillation and crystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
L-Ascorbic acid, tetrahexadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can act as a reducing agent, donating electrons to other molecules.
Substitution: It can participate in substitution reactions where the tetrahexadecanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Reduced forms of other molecules.
Substitution: Various substituted ascorbate derivatives.
科学的研究の応用
L-Ascorbic acid, tetrahexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a stable form of vitamin C in various chemical reactions and formulations.
Biology: Studied for its antioxidant properties and its role in collagen synthesis.
Medicine: Investigated for its potential in treating skin conditions and promoting wound healing.
Industry: Used in cosmetics and skincare products for its stability and skin-penetrating abilities.
作用機序
L-Ascorbic acid, tetrahexadecanoate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells. It also stimulates collagen synthesis by promoting the hydroxylation of proline and lysine residues in collagen molecules. This compound targets various molecular pathways involved in skin health and aging, including the inhibition of matrix metalloproteinases (MMPs) and the activation of collagen-producing genes.
類似化合物との比較
Similar Compounds
L-Ascorbic Acid: The water-soluble form of vitamin C, known for its antioxidant properties but less stable and less able to penetrate the skin.
Magnesium Ascorbyl Phosphate: A stable, water-soluble derivative of vitamin C used in skincare products.
Sodium Ascorbyl Phosphate: Another stable, water-soluble vitamin C derivative with similar applications.
Uniqueness
L-Ascorbic acid, tetrahexadecanoate stands out due to its lipid solubility, which enhances its stability and ability to penetrate the skin. This makes it particularly effective in topical applications, providing longer-lasting antioxidant protection and promoting collagen synthesis more efficiently than its water-soluble counterparts.
特性
CAS番号 |
310408-06-1 |
|---|---|
分子式 |
C70H128O10 |
分子量 |
1129.8 g/mol |
IUPAC名 |
[(2S)-2-[(2R)-3,4-di(hexadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-hexadecanoyloxyethyl] hexadecanoate |
InChI |
InChI=1S/C70H128O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-63(71)76-61-62(77-64(72)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)67-68(78-65(73)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)69(70(75)80-67)79-66(74)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h62,67H,5-61H2,1-4H3/t62-,67+/m0/s1 |
InChIキー |
VEWKDTRPCDYKTR-QLMRWRAFSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


